

(S)-Grepafloxacin: An In-depth Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Grepafloxacin

Cat. No.: B1672142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Grepafloxacin, the levorotatory enantiomer of the fluoroquinolone antibiotic grepafloxacin, was withdrawn from the market due to concerns about cardiac side effects, specifically QTc interval prolongation.^{[1][2]} Despite its short clinical life, the principles of solid-state chemistry, particularly crystal structure and polymorphism, remain critical to understanding its physicochemical properties and those of similar active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the investigation of the crystal structure and polymorphism of a compound like **(S)-Grepafloxacin**. While specific crystallographic data for **(S)-Grepafloxacin** is not publicly available, this document serves as a detailed framework for such an investigation, utilizing illustrative examples and standardized protocols.

Introduction to (S)-Grepafloxacin

(S)-Grepafloxacin is a fluoroquinolone antibacterial agent with the IUPAC name 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid.^{[1][3]} Its molecular formula is C₁₉H₂₂FN₃O₃.^{[1][3][4]}

Table 1: Physicochemical Properties of (S)-Grepafloxacin

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₂ FN ₃ O ₃	[1] [3] [4]
Molecular Weight	359.4 g/mol	[1] [3] [4]
IUPAC Name	1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid	[1] [3]
Stereochemistry	ABSOLUTE	[4]

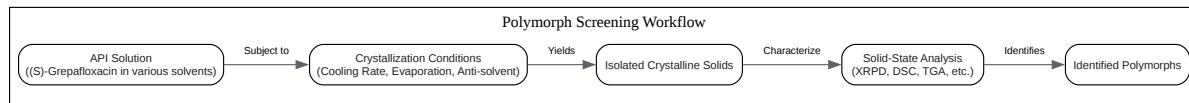
The Importance of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[\[5\]](#) These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

- Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[\[6\]](#)
- Stability: Different polymorphs can have different chemical and physical stability. One form may be more prone to degradation or transformation than another.
- Mechanical Properties: Properties such as hardness, tableting, and flowability can vary between polymorphs, affecting the manufacturing process of the final dosage form.

Given these potential differences, a thorough investigation of polymorphism is a critical component of drug development to ensure the safety, efficacy, and quality of the final product.

Experimental Protocols for Polymorph Screening and Characterization


A comprehensive polymorph screen aims to identify all accessible crystalline forms of a drug substance. This typically involves crystallization from a wide range of solvents under various conditions (e.g., temperature, cooling rate, evaporation rate).

Crystallization for Polymorph Screening

The goal is to subject the API to a diverse set of crystallization conditions to encourage the formation of different solid forms.

General Protocol:

- Solvent Selection: A broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be used.
- Saturation: Prepare saturated or near-saturated solutions of **(S)-Grepafloxacin** in the selected solvents at elevated temperatures.
- Crystallization Induction:
 - Slow Cooling: Allow the solutions to cool slowly to room temperature.
 - Fast Cooling (Crash Cooling): Rapidly cool the solutions in an ice bath.
 - Solvent Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 40°C).
 - Anti-Solvent Addition: Add a solvent in which the compound is poorly soluble to a solution of the compound.
- Solid Isolation: The resulting solids are isolated by filtration and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: A general workflow for polymorph screening.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Methodology:

- Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
- Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed for the positions and relative intensities of the diffraction peaks.

Table 2: Illustrative XRPD Peak Data for Hypothetical **(S)-Grepafloxacin** Polymorphs

2 θ Angle (°) (Form A)	Relative Intensity (%) (Form A)	2 θ Angle (°) (Form B)	Relative Intensity (%) (Form B)
8.5	100	9.2	80
12.1	65	11.5	100
15.8	40	14.3	55
19.3	80	18.7	90
22.6	50	21.9	75

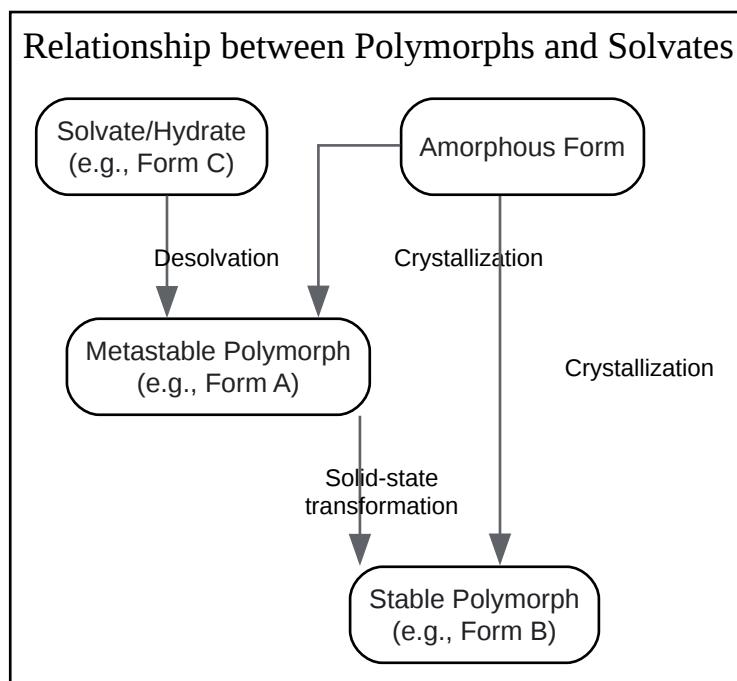
Note: This data is illustrative and not based on experimentally determined structures of **(S)-Grepafloxacin**.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the material, such as melting point, enthalpy of fusion, and desolvation events.

DSC Methodology:

- A small amount of the sample is placed in an aluminum pan.
- The sample and a reference pan are heated at a constant rate.
- The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.


TGA Methodology:

- A sample is placed in a high-precision balance within a furnace.
- The weight of the sample is continuously monitored as the temperature is increased at a constant rate.
- Weight loss events, such as the loss of solvent or decomposition, are recorded.

Table 3: Illustrative Thermal Analysis Data for Hypothetical **(S)**-Grepafloxacin Polymorphs

Polymorph	Melting Point (DSC, °C)	Enthalpy of Fusion (J/g)	Weight Loss (TGA, %)	Temperature of Weight Loss (°C)
Form A (Anhydrate)	210.5	95.2	< 0.1	-
Form B (Anhydrate)	225.1	108.7	< 0.1	-
Form C (Hydrate)	150.2 (desolvation), 210.5 (melts to Form A)	-	4.8 (loss of 1 mole H ₂ O)	145-160

Note: This data is illustrative.

[Click to download full resolution via product page](#)

Caption: Thermodynamic relationships between different solid forms.

Spectroscopic Techniques

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. Differences in the crystal lattice can lead to subtle shifts in the vibrational modes of the molecules.

Crystal Structure Determination

While XRPD is excellent for fingerprinting, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

- Crystal Growth: High-quality single crystals of the desired polymorph are grown.
- Data Collection: The single crystal is mounted on a diffractometer and irradiated with X-rays. A complete set of diffraction data is collected as the crystal is rotated.

- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The output of an SCXRD analysis provides detailed information, including:

- Unit Cell Parameters: The dimensions (a, b, c) and angles (α , β , γ) of the unit cell.
- Space Group: The symmetry of the crystal lattice.
- Atomic Coordinates: The precise position of each atom in the unit cell.

Table 4: Illustrative Single Crystal X-Ray Diffraction Data for a Hypothetical **(S)-Grepafloxacin** Polymorph

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123
b (Å)	15.456
c (Å)	12.789
α (°)	90
β (°)	105.3
γ (°)	90
Volume (Å ³)	1925.4
Z (molecules/unit cell)	4
Calculated Density (g/cm ³)	1.234

Note: This data is for illustrative purposes only.

Conclusion

A thorough understanding and characterization of the crystal structure and polymorphism of an active pharmaceutical ingredient are fundamental to ensuring the development of a safe, effective, and consistent drug product. While specific experimental data on the solid-state forms of **(S)-Grepafloxacin** are not readily available in the public domain, the experimental techniques and principles outlined in this guide provide a robust framework for the investigation of this or any other pharmaceutical compound. The application of techniques such as XRPD, DSC, TGA, and SCXRD allows for the identification, characterization, and selection of the optimal solid form for development, thereby mitigating risks associated with polymorphic transformations and ensuring consistent product performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 3. Grepafloxacin, (S)- | C19H22FN3O3 | CID 9863636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Grepafloxacin: An In-depth Technical Guide to Crystal Structure and Polymorphism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672142#s-grepafloxacin-crystal-structure-and-polymorphism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com